![molecular formula C9H6BrNO B1291928 8-Bromoquinolin-6-ol CAS No. 159925-99-2](/img/structure/B1291928.png)
8-Bromoquinolin-6-ol
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Overview
Description
8-Bromoquinolin-6-ol is a chemical compound with the molecular formula C9H6BrNO and a molecular weight of 224.06 g/mol . It is commonly referred to as 8BQ and has promising applications in various fields, including pharmaceuticals, materials science, and nanotechnology.
Molecular Structure Analysis
The InChI code for 8-Bromoquinolin-6-ol is 1S/C9H6BrNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H and the InChI key is KMPGTDGDSRRYHB-UHFFFAOYSA-N . The compound consists of a pyridine ring fused to phenol, with a bromine atom attached at position 8 .Physical And Chemical Properties Analysis
8-Bromoquinolin-6-ol is a solid at room temperature . The compound should be stored in a dry place at room temperature .Scientific Research Applications
Antibacterial Agent Development
8-Bromoquinolin-6-ol: has been studied for its potential as an antibacterial agent. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against bacteria such as Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) . These studies involve computational docking studies to predict the binding efficiency of the compounds to bacterial proteins, which is crucial for developing new antibacterial drugs.
Organic Synthesis
In organic chemistry, 8-Bromoquinolin-6-ol serves as a building block for the synthesis of complex organic molecules. Its bromine atom can be used in cross-coupling reactions, such as the Chan-Lam coupling, to create a wide array of functionalized quinolines . These reactions are pivotal for the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
8-Bromoquinolin-6-ol is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and skin thoroughly after handling .
Future Directions
While specific future directions for 8-Bromoquinolin-6-ol are not mentioned in the search results, it’s worth noting that compounds containing the 8-HQ moiety have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
Mechanism of Action
Target of Action
8-Bromoquinolin-6-ol is a derivative of quinoline . Quinolines have a wide range of applications in medicinal and synthetic organic chemistry . .
Mode of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Biochemical Pathways
Compounds containing the 8-hydroxyquinoline (8-hq) moiety have been found to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
properties
IUPAC Name |
8-bromoquinolin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPGTDGDSRRYHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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